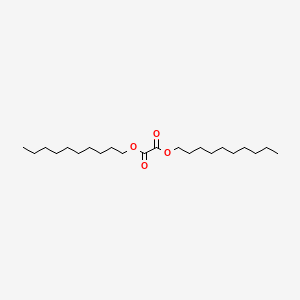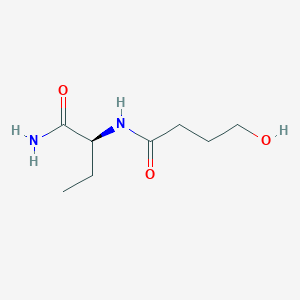
Ring-opened hydroxy levetiracetam
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ring-opened hydroxy levetiracetam is a derivative of levetiracetam, an active pharmaceutical ingredient widely used to treat epilepsy. Levetiracetam is known for its effectiveness in controlling seizures and its unique mechanism of action. The ring-opened hydroxy form of levetiracetam is a metabolite that results from the opening of the pyrrolidinone ring during metabolism .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ring-opened hydroxy levetiracetam involves the enzymatic dynamic kinetic resolution and anodic oxidation of levetiracetam. The process begins with the hydration of racemic nitrile to (S)-pyrrolidine-1-yl butaneamide using nitrile hydratase variants . This is followed by a ruthenium-catalyzed oxidation to produce levetiracetam . The ring-opening occurs during the metabolism of levetiracetam, where the pyrrolidinone ring is hydrolyzed .
Industrial Production Methods
Industrial production of levetiracetam typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, ensuring the production of pharmaceutical-grade levetiracetam. The ring-opened hydroxy form is not typically produced industrially but is studied as a metabolite.
化学反应分析
Types of Reactions
Ring-opened hydroxy levetiracetam undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce different metabolites.
Reduction: Reduction reactions can convert the hydroxy group to other functional groups.
Substitution: The hydroxy group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Conditions vary depending on the desired substitution, but common reagents include halides and acids.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
Ring-opened hydroxy levetiracetam has several scientific research applications:
Chemistry: It is used to study the metabolic pathways of levetiracetam and its derivatives.
Biology: The compound is studied for its interactions with biological molecules and its effects on cellular processes.
Medicine: Research focuses on its potential therapeutic effects and its role as a metabolite of levetiracetam.
Industry: It is used in the development of new pharmaceutical formulations and in the study of drug metabolism.
作用机制
The mechanism of action of ring-opened hydroxy levetiracetam involves its interaction with synaptic vesicle protein 2A (SV2A), similar to levetiracetam . This interaction modulates neurotransmitter release and exocytosis, contributing to its anticonvulsant effects . Additionally, it affects intraneuronal calcium levels and GABAergic system, providing neuroprotective and anti-inflammatory properties .
相似化合物的比较
Similar Compounds
Levetiracetam: The parent compound, used as an antiepileptic drug.
Piracetam: Another pyrrolidine derivative with nootropic effects.
Brivaracetam: A similar compound with a higher affinity for SV2A.
Uniqueness
Ring-opened hydroxy levetiracetam is unique due to its specific metabolic pathway and its role as a metabolite of levetiracetam. Its interactions with SV2A and other molecular targets provide distinct pharmacological properties compared to other similar compounds .
属性
分子式 |
C8H16N2O3 |
|---|---|
分子量 |
188.22 g/mol |
IUPAC 名称 |
(2S)-2-(4-hydroxybutanoylamino)butanamide |
InChI |
InChI=1S/C8H16N2O3/c1-2-6(8(9)13)10-7(12)4-3-5-11/h6,11H,2-5H2,1H3,(H2,9,13)(H,10,12)/t6-/m0/s1 |
InChI 键 |
ZGIMRWMZOPFQMV-LURJTMIESA-N |
手性 SMILES |
CC[C@@H](C(=O)N)NC(=O)CCCO |
规范 SMILES |
CCC(C(=O)N)NC(=O)CCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



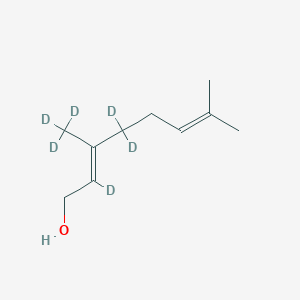
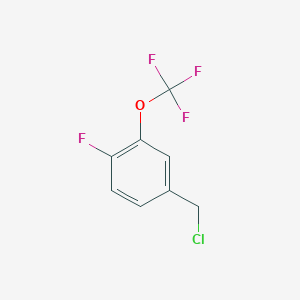
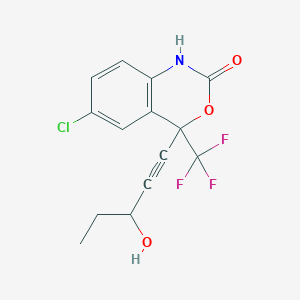
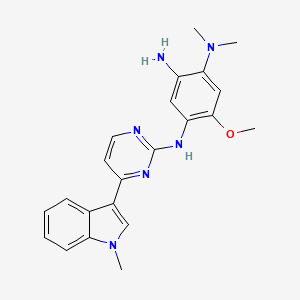
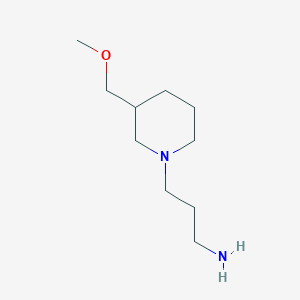
![O-Desethylrepaglinide (2-Hydroxy-4-[2-[[(1S)-3-methyl-1-[2-(1-piperidinyl)phenyl]butyl]amino]-2-oxoethyl]benzoic Acid)](/img/structure/B13433405.png)
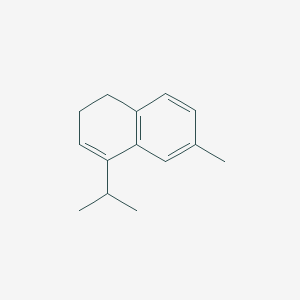
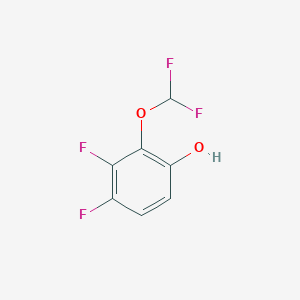
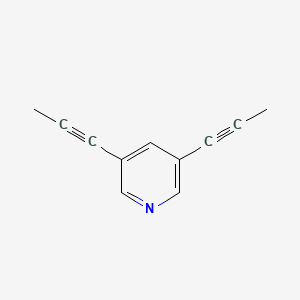
![2-{Methyl[6-(trifluoromethyl)pyrimidin-4-yl]amino}acetic acid](/img/structure/B13433426.png)
![(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-[1,1,1,3,3,3-hexadeuterio-2-[(2-methylpropan-2-yl)oxycarbonyl]propan-2-yl]oxyiminoacetic acid](/img/structure/B13433430.png)

